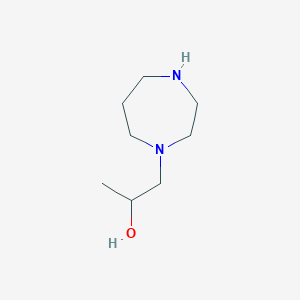

1-(1,4-Diazepan-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Transformations and Derivatives

1-(1,4-Diazepan-1-yl)propan-2-ol, as a structural component, has implications in diverse chemical transformations leading to the synthesis of various derivatives with potential biological activities. For instance, research has demonstrated that diazepam, which shares a similar structural motif, can form intermediate products in specific conditions, leading to novel derivatives such as 2-(methylamino)-5-chlorobenzophenone imine, showcasing the chemical versatility of diazepan derivatives in synthetic chemistry (Yang et al., 1996). Moreover, the creation of 1,3-diazepine derivatives, closely related structurally, emphasizes the scaffold's medicinal chemistry applications, including its presence in anticancer compounds and β-lactamase inhibitors (Malki et al., 2021).

Mechanistic Insights and Pharmacological Potential

The binding of diazepam to specific receptors in the central nervous system illustrates the pharmacological potential of 1,4-diazepine derivatives. Such interactions are crucial for understanding the mechanisms underlying their anxiolytic, hypnotic, and muscle relaxant effects (Mohler & Okada, 1977). The detailed mechanism of alkaline hydrolysis of diazepam, leading to various hydrolyzed products, further contributes to the comprehensive understanding of the chemical behavior of diazepan derivatives under different conditions, providing insights into their stability and reactivity (Yang, 1998).

Enantioselective Syntheses and Applications

The development of enantioselective synthesis methods for benzodiazepine scaffolds, like diazepam, highlights the ongoing research into generating chiral drug molecules with potentially enhanced therapeutic profiles. The reported methodologies for achieving high enantioselectivity in the synthesis of such scaffolds underscore the relevance of diazepan derivatives in drug discovery and development (Carlier et al., 2003).

Novel Synthetic Pathways

Innovative synthetic pathways for diazepines, including one-pot methods and green chemistry approaches, demonstrate the evolving landscape of chemical synthesis where efficiency and environmental considerations are paramount. These methodologies not only offer new routes to diazepine derivatives but also align with broader objectives of sustainable and eco-friendly chemical practices (Palimkar et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRCYAJNPOKFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCNCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)

![Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2963339.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)

amino}acetic acid](/img/structure/B2963344.png)